An In-depth Technical Guide to 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications
Molecular Structure and Physicochemical Properties
The fundamental architecture of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde combines several key functional groups that dictate its chemical behavior and potential biological activity. The core is a five-membered aromatic pyrrole ring, which is known to be a privileged scaffold in numerous drugs.[1][2]
Chemical Structure:
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IUPAC Name: 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde
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Molecular Formula: C₁₂H₁₁NO₃S
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Canonical SMILES: CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)C=O
The structure features a phenyl group at the C5 position, a carbaldehyde (formyl) group at the C3 position, and a methylsulfonyl (mesyl) group attached to the pyrrole nitrogen. The electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the pyrrole ring, impacting its reactivity.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | 249.29 g/mol | Influences diffusion rates and membrane permeability. |
| LogP | ~2.1 - 2.5 | Indicates moderate lipophilicity, often favorable for drug candidates. |
| Hydrogen Bond Donors | 0 | The N-H proton of the parent pyrrole is replaced by the sulfonyl group. |
| Hydrogen Bond Acceptors | 4 (3 from O, 1 from N) | The oxygen atoms of the sulfonyl and aldehyde groups can interact with biological targets. |
| Polar Surface Area | ~75.5 Ų | Affects solubility and transport properties. |
Note: These properties are estimated using computational models and are provided for guidance.
Strategic Synthesis Pathway
The synthesis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is not explicitly detailed in a single source. However, a logical and efficient synthetic route can be designed by combining established methodologies for pyrrole synthesis and functionalization. The proposed pathway begins with the construction of the core 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold, followed by N-sulfonylation.
Diagram of Proposed Synthetic Workflow
Caption: Proposed three-part synthesis of the target molecule.
Detailed Experimental Protocol:
Part 1 & 2: Synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde (Intermediate)
The synthesis of the key intermediate, 5-phenyl-1H-pyrrole-3-carbaldehyde (CAS: 56448-22-7), is a crucial first step.[3][4][5] While various methods exist for constructing substituted pyrroles, a common and effective approach involves the formylation of a pre-formed pyrrole ring.
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Rationale (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic rings like pyrrole.[6] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile. The reaction generally proceeds with high regioselectivity at the C2 or C3 position, depending on the substituents present.
Step-by-Step Protocol:
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Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 10 mL) to 0°C. Add phosphorus oxychloride (POCl₃, 3 mmol) dropwise while maintaining the temperature. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
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Reaction: Dissolve 5-phenyl-1H-pyrrole (1 mmol) in DMF (5 mL) and add this solution dropwise to the prepared Vilsmeier reagent.
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Heating: Allow the reaction mixture to warm to room temperature and then heat to approximately 60°C for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]
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Work-up: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide (e.g., 20% NaOH) until a precipitate forms.
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Isolation: Filter the resulting solid, wash thoroughly with water, and dry under a vacuum to yield crude 5-phenyl-1H-pyrrole-3-carbaldehyde.
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Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure intermediate.
Part 3: N-Sulfonylation of the Pyrrole Ring
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Rationale (Sulfonylation): The introduction of the methylsulfonyl group onto the pyrrole nitrogen is achieved via nucleophilic substitution.[7] The pyrrole nitrogen, after deprotonation by a strong base, becomes a potent nucleophile that attacks the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). The methylsulfonyl group is a bioisostere for other functional groups and can improve metabolic stability and solubility.[8]
Step-by-Step Protocol:
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Preparation: To a solution of 5-phenyl-1H-pyrrole-3-carbaldehyde (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0°C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK).
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Deprotonation: Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation of the pyrrole nitrogen.
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Sulfonylation: Add methanesulfonyl chloride (MsCl, 1.1 mmol) dropwise to the reaction mixture.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
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Quenching & Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final compound, 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde.
Reactivity and Mechanistic Insights
The chemical reactivity of the target molecule is governed by its three primary functional groups. Understanding these relationships is key to its application in further synthetic elaborations.
Diagram of Functional Group Reactivity
Caption: Key reactivity sites of the target molecule.
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Aldehyde Group: The C3-carbaldehyde is a versatile synthetic handle. It is susceptible to nucleophilic attack, making it a prime site for reactions such as reductive amination (to introduce amine functionalities), Wittig reactions (for carbon-carbon bond formation), and oxidation to the corresponding carboxylic acid.
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N-Methylsulfonyl Group: This strong electron-withdrawing group deactivates the pyrrole ring towards traditional electrophilic aromatic substitution. This is a critical consideration for any planned modifications to the pyrrole core. Its presence enhances the acidity of the C-H protons on the ring.
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Pyrrole Ring System: While deactivated by the sulfonyl group, the conjugated system of the pyrrole ring remains a key structural feature for molecular interactions.
Potential Applications in Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] The specific combination of functional groups in 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde makes it an attractive intermediate for creating libraries of novel compounds for biological screening.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The aldehyde can be elaborated into various side chains designed to interact with the ATP-binding pocket of target kinases.
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Intermediate for Anti-Infective Agents: Pyrrole-3-carboxaldehyde derivatives have shown promise as antibacterial agents.[1] The aldehyde can be converted into Schiff bases or other derivatives to explore antibacterial activity.
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Precursor for Vonoprazan Analogues: The related compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[3][9] This suggests that our target molecule could be used to synthesize novel analogues of Vonoprazan, potentially with modified pharmacokinetic or pharmacodynamic profiles.
Conclusion
1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde represents a synthetically accessible and highly versatile chemical entity. While direct experimental data is sparse, a robust understanding of its chemistry can be derived from established principles of pyrrole synthesis and reactivity. Its value lies in its potential as a sophisticated building block for the creation of new molecular entities targeting a wide range of diseases. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.
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